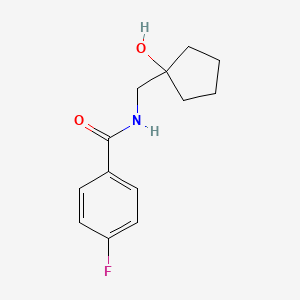

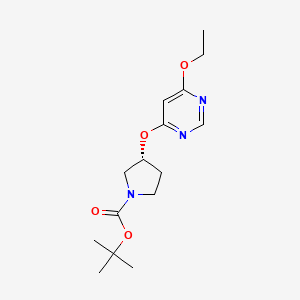

4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

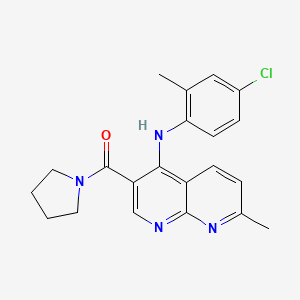

4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide, also known as ABP688, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications in various neurological and psychiatric disorders.

科学的研究の応用

Crystal Structure Analysis

- Deng, Xiao-yan, Peng, Hao, He, Hong-wu (2014) explored a new crystal of a similar compound, focusing on its crystal structure using various methods like X-ray crystal determination and NMR. This research is significant for understanding the molecular arrangement and potential applications in material science and chemistry (Deng et al., 2014).

Medical Imaging and Alzheimer's Disease

- V. Kepe, J. Barrio, Sung-Cheng Huang, et al. (2006) utilized a variant of this compound as a molecular imaging probe for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients using PET. This application is crucial for understanding brain pathologies and developing targeted therapies (Kepe et al., 2006).

Cancer Treatment Research

- Y. Teffera, L. Berry, R. Brake, et al. (2013) studied an analog of this compound as a new, potent selective anaplastic lymphoma kinase (ALK) inhibitor with potential application for cancer treatment. Their work highlights the role of such compounds in developing new cancer therapies (Teffera et al., 2013).

Neuropharmacology

- Haibin Tian, Rebecca S. Vogel, L. Amici, et al. (2006) synthesized a novel analog for investigating the GlyT-2 transporter in neuropharmacological studies. This research aids in understanding neurotransmitter regulation and potential treatments for neurological disorders (Tian et al., 2006).

Intermolecular Interactions

- D. Chopra, T. Row (2005) analyzed crystal structures of halogen-substituted benzanilides, including compounds similar to 4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide, to study weak interactions involving halogens. This research is essential for designing and understanding drug interactions and stability (Chopra & Row, 2005).

Organoboron Compound Research

- W. Kliegel, U. Schumacher, M. Tajerbashi, et al. (1991) conducted research on a related organoboron compound, emphasizing its synthesis and crystal structure. Such studies contribute to advancements in organometallic chemistry and material science applications (Kliegel et al., 1991).

Mechanistic Studies in Organic Chemistry

- Taishan Yan, Biying Zhou, Xiao-song Xue, et al. (2016) investigated the mechanism and chemoselectivity in fluorocyclization reactions involving similar benzamide compounds, providing insights valuable for the development of new organic synthesis methodologies (Yan et al., 2016).

作用機序

Target of Action

The primary target of 4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.

Mode of Action

4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide acts as an inhibitor of the SDH enzyme . It binds to the enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This interaction and the resulting changes can be explained by the presence of hydrogen bonds and pi-pi interactions between the compound and SDH .

Biochemical Pathways

By inhibiting SDH, 4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide disrupts the citric acid cycle and the electron transport chain . These are key biochemical pathways involved in energy production within cells. The downstream effects of this disruption can lead to a decrease in ATP production, affecting various cellular processes that rely on this energy source.

Result of Action

The inhibition of SDH by 4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide can lead to significant molecular and cellular effects. For instance, it can cause a decrease in cellular energy production, potentially leading to cell death . This makes the compound a potential candidate for use as a fungicide .

特性

IUPAC Name |

4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-11-5-3-10(4-6-11)12(16)15-9-13(17)7-1-2-8-13/h3-6,17H,1-2,7-9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFRXIYWGMYWAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378341.png)

![6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378344.png)

![1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2378351.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)

![N,1,3-trimethyl-2,4-dioxo-N-(propan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2378357.png)